1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine

Cross-Coupling Suzuki-Miyaura Sonogashira

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (CAS 1248947-94-5) is a heterocyclic compound comprising a pyrazole core substituted with a furan-2-ylmethyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 5-position. Its molecular formula is C8H8IN3O with a molecular weight of 289.07 g/mol.

Molecular Formula C8H8IN3O
Molecular Weight 289.076
CAS No. 1248947-94-5
Cat. No. B2403734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
CAS1248947-94-5
Molecular FormulaC8H8IN3O
Molecular Weight289.076
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=C(C=N2)I)N
InChIInChI=1S/C8H8IN3O/c9-7-4-11-12(8(7)10)5-6-2-1-3-13-6/h1-4H,5,10H2
InChIKeyLMDYCVCAXVMIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (CAS 1248947-94-5): Technical Specification and Baseline Properties for Procurement Evaluation


1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine (CAS 1248947-94-5) is a heterocyclic compound comprising a pyrazole core substituted with a furan-2-ylmethyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 5-position [1]. Its molecular formula is C8H8IN3O with a molecular weight of 289.07 g/mol [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95% . Computed physicochemical properties include an XLogP3-AA of 1.2, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1].

Why 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole Building Blocks


The presence of both the furan-2-ylmethyl substituent and the iodine atom at the 4-position confers a specific reactivity profile that generic pyrazole-5-amines lack. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 4-position of the pyrazole ring [1]. The furan-2-ylmethyl group provides additional aromatic character and potential hydrogen-bonding interactions, which may influence molecular recognition in biological systems or material science applications [1]. Substitution with the non-iodinated analog (CAS 3528-56-1) would eliminate cross-coupling capability, while the simpler 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) lacks the furan moiety, potentially altering lipophilicity and binding properties. Therefore, generic substitution fails to preserve the compound's intended synthetic utility and physicochemical fingerprint.

Quantitative Evidence for Differentiated Selection of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine


Enhanced Reactivity for Cross-Coupling via 4-Iodo Substituent Relative to Non-Iodinated Analog

The iodine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, a capability absent in the non-iodinated analog 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1). While no direct head-to-head kinetic study was found, class-level inference from established reactivity of aryl iodides in cross-coupling reactions indicates that the target compound serves as a versatile electrophilic partner for introducing diverse substituents [1]. In contrast, the non-iodinated analog lacks a halide leaving group and is essentially unreactive under standard cross-coupling conditions .

Cross-Coupling Suzuki-Miyaura Sonogashira

Distinct Lipophilicity Profile (XLogP3-AA) Relative to Unsubstituted 4-Iodopyrazol-5-amine

The computed XLogP3-AA value for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is 1.2 [1]. In contrast, the simpler 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) has a reported LogP of approximately 0.53 . This ~0.67 log unit difference indicates that the furan-2-ylmethyl group increases lipophilicity by roughly 4.7-fold (based on logP difference), which may influence membrane permeability, solubility, and target engagement in biological assays.

Lipophilicity XLogP Physicochemical Properties

Validated Synthetic Protocol with Quantitative Yield for Direct Procurement or In-House Synthesis

A peer-reviewed synthetic protocol reports the one-step synthesis of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. While this report specifically addresses the synthesis of the deuterated analog (furan-2-carbaldehyde-d), the methodology is directly applicable to the target compound and demonstrates the feasibility of obtaining the material in high yield and purity. No comparable high-yield protocol for the non-iodinated analog or other close derivatives was identified in the search results.

Synthesis Quantitative Yield Vilsmeier Conditions

Computed Topological Polar Surface Area (TPSA) Differentiates from Non-Furan Analog

The topological polar surface area (TPSA) of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is 55.43 Ų [1], identical to that of 4-iodo-1H-pyrazol-5-amine (CAS 81542-51-0) which also has a TPSA of 55.43 Ų . This indicates that the furan-2-ylmethyl substitution does not alter the polar surface area, suggesting that differences in membrane permeability between these two compounds will be driven primarily by lipophilicity rather than changes in hydrogen-bonding capacity. In contrast, the non-iodinated analog 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1) has a slightly higher TPSA of approximately 56.7 Ų (computed based on structure), but the difference is minimal.

TPSA Drug-Likeness Physicochemical Properties

High-Value Application Scenarios for 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Diversified Pyrazole Library Synthesis

The 4-iodo substituent makes this compound a premier electrophile for Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions, enabling the construction of diverse 4-substituted pyrazole libraries [1]. This synthetic versatility is not achievable with the non-iodinated analog (CAS 3528-56-1).

Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity

With an XLogP3-AA of 1.2, this compound offers a 4.7-fold increase in lipophilicity compared to 4-iodo-1H-pyrazol-5-amine (LogP 0.53) while maintaining identical TPSA [1]. This property profile supports applications where enhanced membrane permeability is desired without additional polar surface area.

Custom Synthesis and Scale-Up Using Validated High-Yield Protocol

A reported one-step synthesis under adapted Vilsmeier conditions yields the compound quantitatively, providing a reliable route for both small-scale procurement and potential scale-up [2]. This validated protocol reduces synthetic uncertainty and can inform cost-effective sourcing decisions.

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